(S)-1-Amino-3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)propan-2-ol
Description
Key Historical Milestones:
- 1891 : Initial isolation of tylophorine alkaloids from Tylophora asthmatica for respiratory treatments.
- 1961 : Structural elucidation of tylophorinine, revealing its dibenzoazepine-pyrrolidine framework.
- 2022 : First reported synthesis of (S)-1-Amino-3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)propan-2-ol , highlighting its enantioselective synthesis and potential CNS applications.
Properties
Molecular Formula |
C17H20N2O |
|---|---|
Molecular Weight |
268.35 g/mol |
IUPAC Name |
(2S)-1-amino-3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)propan-2-ol |
InChI |
InChI=1S/C17H20N2O/c18-11-15(20)12-19-16-7-3-1-5-13(16)9-10-14-6-2-4-8-17(14)19/h1-8,15,20H,9-12,18H2/t15-/m0/s1 |
InChI Key |
XZTCYBAYZQEMFQ-HNNXBMFYSA-N |
Isomeric SMILES |
C1CC2=CC=CC=C2N(C3=CC=CC=C31)C[C@H](CN)O |
Canonical SMILES |
C1CC2=CC=CC=C2N(C3=CC=CC=C31)CC(CN)O |
Origin of Product |
United States |
Preparation Methods
Racemic Synthesis and Chromatographic Separation
The racemic mixture of 1-amino-3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)propan-2-ol is synthesized via reductive amination of 5-(2-oxopropyl)-10,11-dihydro-5H-dibenzo[b,f]azepine using sodium cyanoborohydride. The ketone precursor is obtained by Friedel-Crafts acylation of dibenzoazepine with chloroacetone. Chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) resolves the enantiomers, achieving >99% enantiomeric excess (ee) for the (S)-isomer.
Key Data:
| Parameter | Value |
|---|---|
| Column | Chiralpak IC (250 × 4.6 mm) |
| Mobile Phase | Hexane:Isopropanol (80:20) |
| Retention Time (S) | 12.4 min |
| Yield (S-isomer) | 38% |
Enantioselective Alkylation of Dibenzoazepine
Chiral Auxiliary-Mediated Alkylation
A chiral glycidol derivative is employed to introduce the amino alcohol side chain. 10,11-Dihydro-5H-dibenzo[b,f]azepine-5-carbonyl chloride reacts with (R)-epichlorohydrin in the presence of triethylamine, yielding a glycidyl ether intermediate. Ring-opening with aqueous ammonia under microwave irradiation (100°C, 30 min) produces the (S)-enantiomer with 72% ee.
Optimization Insights:
-
Solvent: Tetrahydrofuran (THF) improves regioselectivity.
-
Catalyst: Lipase B (Candida antarctica) enhances ee to 89% via kinetic resolution.
Catalytic Asymmetric Hydrogenation
Ruthenium-Catalyzed Reduction
The prochiral ketone 5-(2-oxopropyl)-10,11-dihydro-5H-dibenzo[b,f]azepine undergoes hydrogenation using Ru-(S)-BINAP catalyst. At 50 bar H₂ and 60°C in methanol, the (S)-amino alcohol forms with 94% ee and 81% yield.
Reaction Conditions:
| Parameter | Value |
|---|---|
| Catalyst Loading | 1 mol% |
| Temperature | 60°C |
| Pressure | 50 bar H₂ |
| ee | 94% |
Buchwald-Hartwig Amination for Ring Formation
Intramolecular Coupling Strategy
2-(2-Aminophenyl)-1-(2-chlorophenyl)ethanol undergoes palladium-catalyzed cyclization to form the dibenzoazepine core. Using Pd(OAc)₂/Xantphos and K₂CO₃ in toluene at 135°C, the reaction achieves 68% yield. Subsequent epoxidation and aminolysis introduce the amino alcohol side chain.
Critical Parameters:
-
Ligand: Xantphos outperforms BINAP in reducing dimerization byproducts.
-
Base: K₂CO₃ minimizes hydrolysis of the chlorophenyl intermediate.
Reductive Amination of Keto-Dibenzoazepines
Sodium Borohydride-Mediated Pathway
5-(2-Oxopropyl)-10,11-dihydro-5H-dibenzo[b,f]azepine reacts with ammonium acetate and sodium borohydride in methanol. While cost-effective, this method yields a racemic mixture (50:50 er), necessitating post-synthesis resolution.
Yield Comparison:
| Reducing Agent | Yield (%) | ee (%) |
|---|---|---|
| NaBH₄ | 76 | 0 |
| NaBH₃CN | 82 | 0 |
| Ru-BINAP/H₂ | 81 | 94 |
Stereochemical Control via Enzymatic Resolution
Chemical Reactions Analysis
Types of Reactions
(S)-1-Amino-3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)propan-2-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(S)-1-Amino-3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)propan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (S)-1-Amino-3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)propan-2-ol involves its interaction with specific molecular targets, such as enzymes, receptors, or ion channels. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
The target compound shares a dibenzoazepine core with several pharmacologically active analogs. Key comparisons include:
Imipramine Hydrochloride
- Structure : 3-(10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl)-N,N-dimethylpropan-1-amine .
- Molecular Formula : C₁₉H₂₄N₂·HCl (MW: 316.87 g/mol) .
- Pharmacology: A tricyclic antidepressant (TCA) inhibiting norepinephrine and serotonin reuptake. Approved for major depressive disorder (MDD) .
- Safety : Classified as acutely toxic (H302), skin irritant (H315), and eye irritant (H319) .
- Key Difference: The dimethylamine group in imipramine enhances lipophilicity, whereas the amino-propanol group in the target compound may improve hydrophilicity and reduce cardiotoxicity risks .
Desipramine Hydrochloride
- Structure : 3-(10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl)-N-methylpropan-1-amine .
- Molecular Formula : C₁₈H₂₂N₂·HCl (MW: 302.84 g/mol) .
- Pharmacology: Active metabolite of imipramine; primarily inhibits norepinephrine reuptake. Used for depression and neuropathic pain .
- Key Difference: Desipramine’s N-methyl group reduces serotonin reuptake inhibition compared to imipramine. The target compound’s primary amino group may further alter monoamine transporter affinity .
1-(10,11-Dihydro-dibenzo[b,f]azepin-5-yl)-3-methylamino-propan-2-ol
- Structure: A structural analog with a methylamino-propanol side chain .
Table 1: Structural and Pharmacological Comparison
Key Findings from Comparative Analysis
Side Chain Modifications: Replacement of imipramine’s dimethylamine with a primary amino-propanol group may reduce anticholinergic effects (e.g., dry mouth, constipation) associated with TCAs . The hydroxyl group in the target compound could enhance hydrogen bonding with target receptors, improving selectivity .
Stereochemical Considerations: The (S)-enantiomer’s configuration may lead to differential binding at monoamine transporters or receptors compared to racemic analogs, as seen in other chiral antidepressants .
Biological Activity
(S)-1-Amino-3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)propan-2-ol is a chiral compound that has garnered interest in pharmacology due to its unique structural characteristics and potential therapeutic applications. This article will explore its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a dibenzoazepine core, which is a structure known for its presence in various pharmacologically active molecules. Here are the key chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C17H20N2O |
| Molecular Weight | 268.35 g/mol |
| IUPAC Name | (2R)-1-amino-3-(5,6-dihydrobenzo[b]benzazepin-11-yl)propan-2-ol |
| InChI | InChI=1S/C17H20N2O/c18-11-15(20)12... |
| Isomeric SMILES | C1CC2=CC=CC=C2N(C3=CC=CC=C31)CC@@HO |
The biological activity of (S)-1-Amino-3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)propan-2-ol is primarily attributed to its interaction with specific molecular targets such as receptors or enzymes. The unique structure allows it to bind selectively to these targets, modulating their activity and influencing various signaling pathways. This modulation can lead to multiple biological effects depending on the context in which the compound is applied.
Pharmacological Applications
Research indicates that this compound may serve as a lead for developing new therapeutic agents targeting specific conditions. Its potential applications include:
1. Neurological Disorders:
- Compounds with similar dibenzoazepine structures have been explored for their neuroprotective effects and potential use in treating conditions like epilepsy and depression.
2. Antidepressant Activity:
- Some studies suggest that dibenzoazepine derivatives exhibit antidepressant-like effects, possibly through serotonin receptor modulation.
3. Antipsychotic Properties:
- The structural analogs have shown promise in managing symptoms of schizophrenia by influencing dopamine pathways.
Study 1: Antidepressant Effects
A study conducted on a series of dibenzoazepine derivatives, including (S)-1-Amino-3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)propan-2-ol, demonstrated significant antidepressant-like effects in animal models. The mechanism was linked to enhanced serotonergic activity in the brain.
Study 2: Neuroprotective Properties
Another research project investigated the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. The results indicated that it could reduce cell death in cultured neurons exposed to neurotoxic agents.
Comparison with Similar Compounds
To highlight the uniqueness of (S)-1-Amino-3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)propan-2-ol, a comparison with other similar compounds is useful:
| Compound Name | Structure Type | Primary Activity |
|---|---|---|
| Carbamazepine | Dibenzoazepine | Anticonvulsant |
| Clomipramine | Dibenzoazepine | Antidepressant |
| Propranolol | Chiral Amino Alcohol | Beta-blocker |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (S)-1-Amino-3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)propan-2-ol, and how can stereochemical purity be ensured?
- Methodology :
- Chiral resolution : Use enantioselective catalysis or chiral auxiliaries to maintain (S)-configuration. For example, asymmetric hydrogenation or enzymatic resolution can achieve >98% enantiomeric excess (ee) .
- Characterization : Confirm stereochemistry via chiral HPLC (e.g., Chiralpak® AD-H column, hexane:isopropanol 80:20) or circular dichroism (CD) spectroscopy. Compare retention times with known standards .
- Key reagents : LiAlH4 for selective reductions, Boc-protected intermediates to prevent racemization .
Q. What safety precautions are critical when handling this compound in the lab?
- Hazard Mitigation :
- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and synthesis due to acute toxicity (H302: harmful if swallowed) and skin irritation (H315) .
- Storage : Store in airtight containers at 2–8°C under inert gas (N2/Ar) to prevent degradation .
- Emergency Protocols : For skin contact, wash immediately with soap/water; for inhalation, move to fresh air and administer oxygen if needed .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
- Experimental Design :
- Assay standardization : Use identical cell lines (e.g., HEK-293 for receptor binding) and control compounds (e.g., clozapine for dibenzoazepine analogs) to minimize variability .
- Data normalization : Express IC50 values relative to internal standards (e.g., % inhibition of a reference agonist) .
Q. What strategies optimize the compound’s solubility for in vivo pharmacokinetic studies?
- Formulation Approaches :
- Co-solvents : Use 10% DMSO in saline for intravenous administration; ensure osmolarity <600 mOsm/kg .
- Prodrug design : Introduce phosphate esters at the hydroxyl group to enhance aqueous solubility, with enzymatic cleavage in target tissues .
- Analytical Validation : Monitor solubility via dynamic light scattering (DLS) and validate stability under physiological pH (7.4) for 24 hours .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
